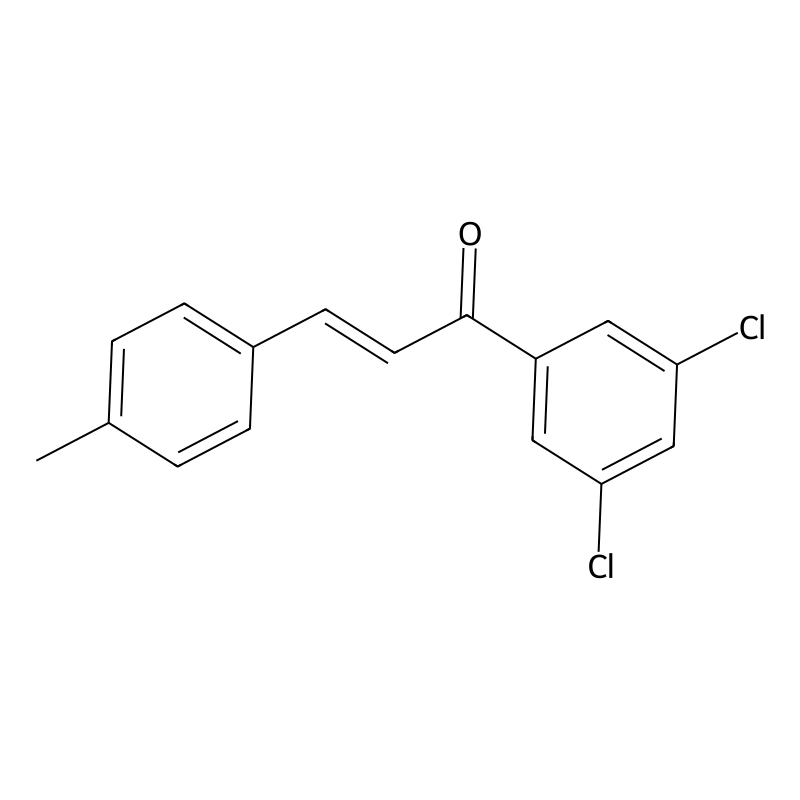

1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one is an organic compound classified as a chalcone, characterized by its unique structure that features a conjugated system of double bonds. Its molecular formula is C₁₆H₁₂Cl₂O, and it possesses a molecular weight of approximately 303.17 g/mol. The compound includes two aromatic rings: one with dichloro substitution and the other with a methyl group, contributing to its chemical properties and biological activity .

The chemical behavior of 1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one is influenced by its conjugated double bond system. It can undergo several types of reactions, including:

- Electrophilic Aromatic Substitution: The presence of electron-withdrawing chlorine atoms enhances the electrophilicity of the aromatic rings, facilitating substitutions.

- Nucleophilic Addition: The α,β-unsaturated carbonyl group can react with nucleophiles, leading to various derivatives.

- Oxidation and Reduction: The compound can be oxidized to yield more complex structures or reduced to form alcohols or other functional groups.

These reactions make it a versatile intermediate in organic synthesis .

1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one exhibits notable biological activities, including:

- Antimicrobial Properties: Studies have shown that chalcones possess antibacterial and antifungal activities, making this compound a candidate for further pharmaceutical development.

- Antioxidant Activity: The compound has been reported to scavenge free radicals, contributing to its potential use in combating oxidative stress-related diseases.

- Anti-inflammatory Effects: Preliminary research suggests that it may modulate inflammatory pathways, indicating potential therapeutic applications in inflammatory conditions .

Synthesis of 1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one typically involves the following methods:

- Condensation Reaction: A common method is the Claisen-Schmidt condensation between 3,5-dichloroacetophenone and p-tolualdehyde in the presence of a base such as sodium hydroxide or potassium hydroxide.

- Solvent-Free Conditions: Recent advancements have explored solvent-free conditions using microwave irradiation to enhance yields and reduce reaction times.

- Catalytic Methods: Utilizing various catalysts can also facilitate the reaction under milder conditions while improving selectivity .

The applications of 1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one span several fields:

- Pharmaceutical Development: Its biological activities suggest potential use in developing new antimicrobial or anti-inflammatory drugs.

- Chemical Intermediates: The compound serves as an intermediate in synthesizing more complex organic molecules.

- Research

Interaction studies involving 1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one focus on its binding affinity with various biological targets:

- Protein Binding Studies: Research indicates that this compound may interact with specific enzymes or receptors, influencing their activity.

- Synergistic Effects: Investigations into its combination with other antimicrobial agents have shown enhanced efficacy against resistant strains of bacteria .

Several compounds share structural similarities with 1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one | Contains one chlorine atom | Less potent antimicrobial activity |

| 1-(2-Nitrophenyl)-3-(4-methylphenyl)prop-2-en-1-one | Features a nitro group | Enhanced anti-inflammatory properties |

| 2',4'-Dihydroxychalcone | Contains hydroxyl groups | Known for strong antioxidant properties |

These compounds illustrate the diversity within the chalcone class while highlighting the unique dichloro substitution in 1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one that may influence its reactivity and biological activity .

Chalcones, α,β-unsaturated ketones with two aromatic rings, have been studied since the 19th century as intermediates in flavonoid biosynthesis. The term "chalcone" originates from the Greek chalcos (bronze), reflecting their early identification as plant pigments. The Claisen-Schmidt condensation, discovered in the late 1800s, became the cornerstone of chalcone synthesis, enabling scalable production of derivatives like 1-(3,5-dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one. Modern advancements include metal-catalyzed cross-coupling reactions and enzymatic approaches, expanding structural diversity.

Structural Classification of 1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one

This derivative belongs to the dichlorinated chalcone subclass, featuring:

- Ring A: 3,5-Dichlorophenyl group (electron-withdrawing substituents)

- Ring B: 4-Methylphenyl group (electron-donating substituent)

- Core: Conjugated enone system (C=O and C=C bonds)

Table 1: Structural comparison with related chalcones

| Compound | Ring A Substituents | Ring B Substituents | Reference |

|---|---|---|---|

| Trans-chalcone | Phenyl | Phenyl | |

| 4-Hydroxychalcone | Phenyl | 4-Hydroxyphenyl | |

| Target compound | 3,5-Dichlorophenyl | 4-Methylphenyl |

The IUPAC name reflects its stereochemistry (E-configuration) and substituent positions. X-ray crystallography of analogous compounds confirms planar geometry, with dihedral angles <5° between aromatic rings.

Significance in Organic and Medicinal Chemistry

This compound exemplifies structure-activity relationship (SAR) optimization:

- Electrophilicity: Dichloro groups enhance electron deficiency, improving reactivity in Michael additions

- Lipophilicity: LogP ≈ 4.2 (calculated) facilitates membrane permeation

- Bioactivity: Dichlorinated chalcones show 10-100× potency vs. non-halogenated analogs in antimicrobial assays

In drug discovery, it serves as a lead for:

- Anticancer agents (tubulin polymerization inhibition)

- Antifungals (ergosterol biosynthesis disruption)

- Anti-inflammatory compounds (COX-2 selectivity)

Research Objectives and Scope

Current studies focus on:

- Optimizing synthetic yields (>80%) via microwave-assisted Claisen-Schmidt condensation

- Developing enantioselective synthesis using chiral catalysts

- Evaluating quantum chemical properties (HOMO-LUMO gap ≈ 3.8 eV) for optoelectronic applications

- Screening against neglected tropical disease targets (e.g., Leishmania donovani)

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation represents the most widely employed synthetic approach for the preparation of 1-(3,5-dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one [1] [2]. This method involves the cross-aldol condensation between 3,5-dichlorobenzoyl compounds and 4-methylbenzaldehyde derivatives, or alternatively between 3,5-dichlorobenzaldehyde and 4-methylacetophenone [3] [4].

Reaction Mechanism

The Claisen-Schmidt condensation proceeds through a well-established mechanism involving nucleophilic addition followed by elimination [3] [2]. In the base-catalyzed pathway, the reaction initiates with enolate formation through deprotonation of the methyl ketone by hydroxide ion [5] [6]. The resulting enolate anion subsequently undergoes nucleophilic attack on the carbonyl carbon of the aromatic aldehyde, forming a β-hydroxy ketone intermediate [7] [8]. This aldol product then undergoes spontaneous dehydration under the reaction conditions to yield the desired α,β-unsaturated ketone with predominant E-stereochemistry [1] [4].

The mechanistic pathway can be summarized as follows: initial deprotonation of 4-methylacetophenone generates a stabilized enolate anion through resonance with the aromatic system [5]. The enolate subsequently attacks the electrophilic carbonyl carbon of 3,5-dichlorobenzaldehyde, resulting in carbon-carbon bond formation [6]. The intermediate β-hydroxy ketone undergoes base-catalyzed elimination of water via an E1cB mechanism, producing the thermodynamically favored E-isomer of the target chalcone [8].

Catalytic Systems

Multiple catalytic systems have been developed for the Claisen-Schmidt synthesis of chalcone derivatives, each offering distinct advantages in terms of yield, reaction time, and environmental impact [1] [9]. Traditional base catalysts including sodium hydroxide and potassium hydroxide remain widely used, typically providing yields in the range of 59-80% under conventional heating conditions [5] [8].

Heterogeneous catalytic systems have emerged as promising alternatives, offering improved recyclability and reduced waste generation [9] [10]. Natural phosphate has been demonstrated as an effective catalyst, achieving yields up to 96% when activated with water and benzyltriethylammonium chloride [9]. The protonated aluminate mesoporous silica system represents a significant advancement, providing yields of 85-97% under solvent-free conditions at 473 K within 3 hours [1].

Advanced catalytic approaches include zinc oxide nanoparticles dispersed on reduced graphene oxide, which demonstrates excellent activity under microwave irradiation with yields of 85-90% in 3-5 minutes [11]. Ionic liquid catalysts enable solvent-free reactions with yields typically ranging from 80-95% and reaction times of 10-30 minutes [11]. The magnesium hydrogen sulfate catalytic system offers a green chemistry approach, achieving yields of 85-95% under mechanochemical conditions within 15-45 minutes [12].

Yield Optimization

Yield optimization in Claisen-Schmidt condensation depends on multiple factors including catalyst concentration, reaction temperature, solvent system, and reactant stoichiometry [9] [10]. The benzaldehyde to acetophenone molar ratio significantly influences product yield, with optimal ratios typically ranging from 1:1 to 1:2 [1]. Excess benzaldehyde can lead to decreased yields due to blocking of active catalytic sites and dilution effects [1].

Solvent selection plays a crucial role in yield optimization [9]. Protic solvents such as ethanol and water demonstrate superior performance compared to aprotic solvents, with ethanol-water mixtures providing optimal results [13] [9]. The presence of water enhances catalytic activity by facilitating substrate-catalyst interactions and stabilizing charged intermediates [10].

Temperature optimization reveals that moderate heating (60-80°C) generally provides optimal yields while minimizing side reactions [9]. Higher temperatures can promote competing reactions such as Cannizzaro reactions of aldehydes or self-condensation of ketones [9]. Microwave heating offers significant advantages, enabling rapid heating to optimal temperatures while maintaining reaction selectivity [14] [15].

Aldol Condensation Approaches

Base-Catalyzed Reactions

Base-catalyzed aldol condensation represents a fundamental approach for chalcone synthesis, operating through enolate-mediated nucleophilic addition mechanisms [16] [17]. Sodium hydroxide and potassium hydroxide serve as the most commonly employed base catalysts, typically used in aqueous or alcoholic media [5] [8]. The reaction proceeds optimally at moderate temperatures (room temperature to 80°C) with reaction times ranging from 30 minutes to 24 hours depending on substrate reactivity [17] [7].

The base-catalyzed mechanism involves initial formation of a kinetic enolate through α-hydrogen abstraction by hydroxide ion [5] [6]. Electronic effects of substituents significantly influence reaction rates, with electron-withdrawing groups on the aldehyde component accelerating nucleophilic attack, while electron-donating groups reduce reactivity [16] [17]. For 1-(3,5-dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one synthesis, the electron-withdrawing dichlorophenyl group enhances electrophilicity, facilitating efficient condensation [16].

Optimization studies demonstrate that aqueous sodium hydroxide concentrations of 10-40% provide optimal yields [18] [5]. Higher concentrations can lead to competing side reactions including Cannizzaro disproportionation and Michael addition reactions [13]. The use of phase-transfer catalysts such as benzyltriethylammonium chloride significantly enhances reaction rates and yields by facilitating organic substrate-base interactions [9].

Acid-Catalyzed Reactions

Acid-catalyzed aldol condensation offers an alternative synthetic approach, particularly advantageous for acid-sensitive substrates or when specific stereochemical outcomes are desired [6] [19]. The mechanism differs fundamentally from base catalysis, involving initial protonation of the carbonyl oxygen to enhance electrophilicity, followed by enol-mediated nucleophilic attack [6] [19].

Protic acids such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid have been employed successfully [20] [19]. Lewis acids including aluminum chloride, titanium tetrachloride, and iron chloride provide alternative catalytic systems with enhanced selectivity [19]. The acid-catalyzed pathway typically requires higher temperatures (80-120°C) compared to base catalysis but can offer improved regioselectivity [19].

For dichlorophenyl-substituted chalcones, acid catalysis can be particularly effective due to the electron-withdrawing nature of the chlorine substituents, which stabilize carbocationic intermediates [19]. Reaction optimization reveals that mild acid concentrations (0.1-1.0 M) provide optimal balance between reaction rate and product selectivity [20]. Solvent-free acid-catalyzed protocols using p-toluenesulfonic acid have achieved yields of 85-92% for related chalcone derivatives [20].

Microwave-Assisted Synthesis

Methodology and Parameters

Microwave-assisted synthesis has revolutionized chalcone preparation by dramatically reducing reaction times while improving yields and product purity [18] [21] [14]. The methodology relies on selective heating of polar molecules through dipole rotation and ionic conduction mechanisms [21] [15]. For 1-(3,5-dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one synthesis, microwave irradiation enables completion of reactions within 2-30 minutes compared to 2-24 hours required for conventional heating [15] [22].

Optimal microwave parameters include power settings of 100-320 watts, temperatures of 80-160°C, and reaction times of 30 seconds to 10 minutes [18] [21]. The specific parameters depend on substrate reactivity, catalyst system, and desired yield [14]. Solvent-free microwave protocols using solid supports such as alumina or silica have demonstrated particular effectiveness [18] [23].

Power optimization studies reveal that moderate power settings (120-250 watts) provide optimal heating rates while avoiding overheating and product decomposition [21] [14]. Temperature monitoring is critical, as rapid heating can lead to hot spots and uneven reaction progress [15]. Sealed vessel systems enable higher temperatures and pressures, further accelerating reaction rates [14].

Comparative Efficiency with Conventional Methods

Microwave-assisted synthesis demonstrates substantial advantages over conventional heating methods across multiple performance metrics [15] [24] [22]. Reaction time reductions of 10-100 fold are routinely achieved, with yields typically improving by 10-30% compared to conventional methods [15] [25]. Energy efficiency improvements of approximately 50% result from rapid, selective heating rather than bulk heating of reaction vessels [25].

Product purity benefits significantly from microwave heating due to reduced side reaction formation and cleaner reaction profiles [22] [14]. The rapid heating minimizes thermal decomposition and competing reactions that occur during prolonged conventional heating [15]. Selectivity improvements are particularly pronounced for chalcone synthesis, where microwave conditions favor the desired condensation pathway over alternative reactions [14].

Environmental benefits include reduced solvent consumption, lower energy requirements, and decreased reaction waste [11] [15]. Microwave protocols often enable solvent-free reactions or the use of green solvents such as water or ethanol [18] [11]. The reduced reaction times and improved yields contribute to overall process efficiency and sustainability [22] [25].

Suzuki Coupling Reactions

Suzuki coupling reactions provide an alternative synthetic route to chalcones through palladium-catalyzed cross-coupling between organoboron compounds and halogenated aromatic precursors [26] [27] [28]. Two primary strategies have been developed: coupling of arylboronic acids with cinnamoyl chlorides, and coupling of styrylboronic acids with aromatic acyl chlorides [29] [30].

The first approach involves reaction between 3,5-dichlorophenylboronic acid and 4-methylcinnamoyl chloride using palladium tetrakis(triphenylphosphine) catalyst and cesium carbonate base in toluene solvent [29] [30]. This method typically provides yields of 41-51% under standard conditions [30]. The second strategy employs 4-methylstyrylboronic acid coupling with 3,5-dichlorobenzoyl chloride, achieving superior yields of 68-93% [29].

Advanced protocols utilize potassium styryltrifluoroborates as coupling partners under microwave conditions in polyethylene glycol solvent [26] [29]. This approach combines the advantages of air-stable boron reagents with rapid microwave heating, providing yields of 75-85% within short reaction times [26]. The use of green solvents such as polyethylene glycol enhances the environmental profile while enabling efficient catalyst recycling [26].

Wittig Reaction Approaches

The Wittig reaction represents a highly effective alternative to aldol condensation for chalcone synthesis, particularly advantageous for substrates bearing electron-donating substituents [31] [32] [33]. This approach involves reaction between phosphorus ylides and aromatic aldehydes in aqueous media, offering superior yields and purity compared to conventional aldol methods [31] [32].

For 1-(3,5-dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one synthesis, the reaction between 3,5-dichlorobenzoyl methylide and 4-methylbenzaldehyde in water under reflux conditions provides yields of 90-97% with excellent product purity [31] [32]. The reaction proceeds through nucleophilic addition of the ylide to the aldehyde carbonyl, followed by oxaphosphetane intermediate formation and subsequent elimination to yield the alkene product [31].

Optimization studies demonstrate that reflux heating in water for 10 minutes to several hours, depending on substrate reactivity, provides optimal results [31] [32]. The use of excess ylide (1.5 equivalents) ensures complete conversion while facilitating product purification through silica gel filtration to remove triphenylphosphine oxide byproduct [31]. This methodology proves particularly valuable for electron-rich aldehydes where conventional aldol condensation provides poor yields [32].

Green Chemistry Strategies

Solvent-Free Methodologies

Solvent-free synthesis represents a cornerstone of green chemistry approaches to chalcone preparation, eliminating hazardous organic solvents while often improving reaction efficiency [34] [11] [12]. Multiple solvent-free protocols have been developed, including mechanochemical grinding, solid-supported reactions, and neat reactions under thermal or microwave activation [34] [35] [36].

Mechanochemical synthesis using mortar and pestle grinding of reactants with solid base catalysts achieves yields of 79-95% for various chalcone derivatives [23] [35] [36]. The physical mixing generates sufficient activation energy to promote reaction without external heating [34]. High-speed ball milling provides enhanced efficiency, reducing reaction times to minutes while maintaining high yields [11].

Solid-supported synthesis using alumina, silica, or clay supports impregnated with catalysts enables efficient reactions under solvent-free conditions [18] [23] [12]. Iodine-alumina catalyst systems demonstrate particular effectiveness, providing yields of 79-95% within 2 minutes under microwave irradiation [23]. The solid support facilitates reactant contact while enabling easy product isolation and catalyst recovery [12].

Catalytic Improvements

Advanced catalytic systems focus on developing more active, selective, and environmentally benign catalysts for chalcone synthesis [11] [12] [10]. Nanostructured catalysts including metal oxide nanoparticles, graphene-supported systems, and mesoporous materials offer enhanced activity with reduced catalyst loading [11] [37].

Iron oxide nanoparticles provide magnetically recoverable catalysts with high activity for chalcone synthesis under mild conditions [37]. The magnetic properties enable facile catalyst separation and recycling, reducing waste and process costs [37]. Yields of 85-92% are achievable with catalyst loadings as low as 10 mg per mmol of substrate [37].

Mesoporous silica-supported catalysts demonstrate exceptional performance due to high surface areas and tunable pore structures [1] [11]. The incorporation of acidic or basic functional groups enables precise control over catalytic activity and selectivity [1]. These systems achieve yields up to 97% while maintaining catalyst stability through multiple reaction cycles [1].